molecular formula C13H13ClFNO3S B3047088 Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- CAS No. 1351623-04-5

Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-

Cat. No.: B3047088
CAS No.: 1351623-04-5
M. Wt: 317.76
InChI Key: UFGLUFIAKLOOLV-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-benzenesulfonamide features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position) on the aromatic ring. The sulfonamide nitrogen is further functionalized with a (2,5-dimethyl-3-furanyl)methyl group, introducing a heterocyclic furan moiety. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S/c1-8-5-10(9(2)19-8)7-16-20(17,18)11-3-4-13(15)12(14)6-11/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGLUFIAKLOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147358
Record name Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351623-04-5
Record name Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351623-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents.

    Furanyl Group Introduction: The 2,5-dimethyl-3-furanyl group is introduced through a Friedel-Crafts alkylation reaction using a suitable furan derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. The furan ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Four benzenesulfonamide derivatives synthesized via a shared protocol (General Procedure D) using different sulfonyl chlorides are highlighted in . These compounds share a common piperidin-4-ylmethyl-ethyl-dihydrobenzofuran backbone but vary in substituents on the benzene ring:

Compound ID Substituents on Benzene Ring Yield Physical State Key Structural Features Reference
15 3-Chloro 83% Colorless oil Dihydrobenzofuran-piperidine linker
16 5-Chloro, 2-Fluoro 67% Colorless oil Increased halogenation
17 5-Chloro, 2-Methoxy 76% Yellow solid Methoxy group (electron-donating)
18 1-Naphthalene 73% Colorless oil Naphthalene moiety (bulky aromatic)
Key Observations:
  • Methoxy groups (Compound 17) may reduce reactivity compared to halogens due to electron donation.
  • Physical States :
    • Most analogs are oils, except Compound 17 (solid), likely due to the methoxy group enhancing crystallinity.
  • Synthetic Yields :
    • Yields vary (67–83%), influenced by sulfonyl chloride reactivity and steric hindrance.

Comparison with Tetrazole Derivative ()

Compound 5h () shares the 3-chloro-4-fluoro-benzenesulfonamide core but features a cyclohexyl-tetrazole and prop-2-ynyloxy-phenyl group. Key differences include:

Parameter Target Compound Compound 5h ()
Functional Groups (2,5-Dimethyl-3-furanyl)methyl Cyclohexyl-tetrazole, propynyloxy phenyl
Yield Not reported 72%
Melting Point Not reported 210°C
IR Data Not reported NH (3452 cm⁻¹), C≡C (2130 cm⁻¹), C=O (1672 cm⁻¹)
Key Observations:
  • Thermal Stability :
    • The higher melting point of 5h (210°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding from tetrazole or carbonyl groups.

Perfluorinated Benzenesulfonamides ()

Several perfluorinated benzenesulfonamides are documented in , featuring pentafluoroethyl and trifluoromethyl groups. These compounds exhibit extreme fluorination, which:

  • Enhances chemical stability and lipophilicity.

Implications for Research and Development

  • Structure-Activity Relationships (SAR) :
    • The (2,5-dimethyl-3-furanyl)methyl group in the target compound may confer unique steric or electronic properties compared to piperidine or tetrazole derivatives.
    • Halogen positioning (3-Cl, 4-F) could optimize binding to biological targets compared to 5-Cl-2-F (Compound 16) or methoxy-substituted analogs.
  • Future Directions :
    • Comparative studies on solubility, stability, and bioactivity are needed, leveraging crystallographic tools (e.g., SHELX programs, ) for structural validation .

Biological Activity

Overview

Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- is a complex organic compound belonging to the class of benzenesulfonamides. Its structure includes a sulfonamide group attached to a benzene ring with specific substitutions: a chlorine atom at the 3-position and a fluorine atom at the 4-position, along with a 2,5-dimethyl-3-furanyl group connected via a methylene bridge. These structural features confer unique chemical and biological properties that are of significant interest in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its sulfonamide group, which functions as an enzyme inhibitor by mimicking natural substrates. This allows it to block active sites on target proteins, thereby inhibiting enzymatic activity. The presence of chlorine and fluorine enhances binding affinity and specificity for biological targets, while the furan ring may interact with hydrophobic regions of proteins.

Antimicrobial Activity

Research indicates that benzenesulfonamides exhibit broad-spectrum antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated through Minimum Inhibitory Concentration (MIC) assays against various strains:

Microorganism MIC (μg/mL) Mechanism
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis31.108 - 62.216Inhibition of nucleic acid synthesis
Escherichia coli62.5 - 125Bacteriostatic effect

The compound has shown bactericidal activity against several Gram-positive bacteria, with mechanisms involving the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production .

Case Studies

  • Inhibition of Biofilm Formation : A study demonstrated that benzenesulfonamide derivatives significantly reduced biofilm formation in Staphylococcus aureus by over 90%, indicating potential applications in treating biofilm-associated infections .
  • Antifungal Activity : In vitro studies have shown that this compound exhibits antifungal activity against Candida species, with varying degrees of effectiveness depending on the strain tested.

Synthetic Routes

The synthesis of benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- typically involves multiple steps:

  • Nitration and Reduction : Introduction of a nitro group followed by reduction to an amine.
  • Sulfonation : The amine undergoes sulfonation using chlorosulfonic acid.
  • Halogenation : Chloro and fluoro substituents are introduced via halogenation reactions.
  • Furanyl Group Introduction : The furanyl group is added through Friedel-Crafts alkylation using a suitable furan derivative and Lewis acid catalyst.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-

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